5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a fluoro-methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Fluoro-methoxyphenyl Intermediate: This step involves the preparation of 5-fluoro-2-methoxyphenylboronic acid, which can be synthesized through the reaction of 5-fluoro-2-methoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura cross-coupling conditions.
Pyrrole Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate precursor to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and specificity to these targets, leading to desired biological effects. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluoro-methoxyphenyl group and a pyrrole ring with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 2106575-50-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₃H₁₂FNO₃
- Molecular Weight : 249.24 g/mol
- InChIKey : OXSGXEJFQRMAII-UHFFFAOYSA-N
Biological Activity Overview
The compound's biological activity has been investigated primarily in the context of its antimicrobial properties, particularly against drug-resistant strains of bacteria and viruses. The following sections detail the findings from various studies.
Antitubercular Activity
A significant study evaluated the activity of pyrrole derivatives against Mycobacterium tuberculosis, focusing on the compound's ability to inhibit the MmpL3 protein, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. The results indicated:
- MIC (Minimum Inhibitory Concentration) : < 0.016 μg/mL for several derivatives, suggesting potent antitubercular activity.
- Cytotoxicity : Low cytotoxicity with IC50 > 64 μg/mL, indicating a favorable safety profile for further development .
Antiviral Activity
Research has also indicated potential antiviral properties against enteroviruses. A structure-activity relationship study showed that modifications to the pyrrole structure could enhance antiviral efficacy:
- EC50 Values : The compound exhibited EC50 values around 0.51 ± 0.05 μM against enterovirus strains, with a CC50 (cytotoxic concentration) greater than 30 μM, indicating a broad therapeutic window .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of specific functional groups significantly influences the biological activity of pyrrole derivatives:
Compound Modification | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., fluorine) | Enhanced potency against M. tuberculosis |
Bulky substituents on the pyrrole ring | Improved anti-TB activity |
Small aromatic groups | Reduced potency |
These findings suggest that optimizing substituents can lead to more effective derivatives with targeted biological activities.
Case Studies
- Study on Drug-Resistant Tuberculosis :
- Evaluation Against Enteroviruses :
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-5-10(15-12(7)13(16)17)9-6-8(14)3-4-11(9)18-2/h3-6,15H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGXEJFQRMAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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